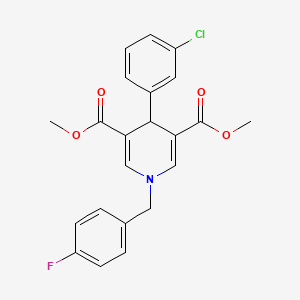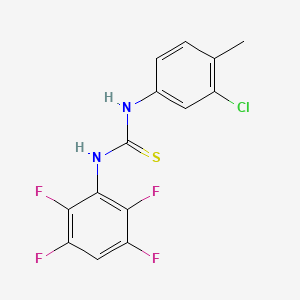
2-(4-bromo-2-chlorophenoxy)-N-3-pyridinylpropanamide
説明
2-(4-bromo-2-chlorophenoxy)-N-3-pyridinylpropanamide, also known as pyrabuticarb, is a synthetic herbicide that belongs to the chemical class of pyridinecarboxamides. It is widely used in agriculture to control broadleaf weeds and grasses in crops such as soybean, corn, wheat, and rice. The purpose of
作用機序
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-3-pyridinylpropanamide involves inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By inhibiting ALS, this compound disrupts the normal metabolic processes of the plant, leading to growth inhibition and eventual death.
Biochemical and physiological effects
Pyrabuticarb has been shown to have a range of biochemical and physiological effects on plants. It can cause a reduction in chlorophyll content, photosynthetic rate, and stomatal conductance, leading to decreased plant growth and yield. Pyrabuticarb can also induce the production of reactive oxygen species (ROS) in plants, which can cause oxidative stress and damage to cellular components.
実験室実験の利点と制限
Pyrabuticarb is a useful tool for studying plant physiology and biochemistry, particularly in the context of herbicide stress. Its broad-spectrum activity and effectiveness against resistant weed species make it a valuable herbicide for agricultural applications. However, its high toxicity and potential environmental impact limit its use in certain situations.
将来の方向性
Future research on 2-(4-bromo-2-chlorophenoxy)-N-3-pyridinylpropanamide could focus on developing new formulations and delivery methods to improve its efficacy and reduce its environmental impact. There is also potential for exploring the use of this compound as a tool for studying plant-microbe interactions and the impact of herbicides on soil microbial communities. Additionally, further investigation into the mechanisms of herbicide resistance and the development of new strategies for weed management could provide valuable insights for the agricultural industry.
科学的研究の応用
Pyrabuticarb has been extensively studied for its herbicidal properties. It has been shown to effectively control a wide range of weeds in various crops, including resistant weed species. Pyrabuticarb has also been studied for its potential use as a tool to investigate the physiological and biochemical responses of plants to herbicide stress.
特性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9(14(19)18-11-3-2-6-17-8-11)20-13-5-4-10(15)7-12(13)16/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUVIEUODMHYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=CC=C1)OC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-ethyl-1-piperidinyl)carbonyl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B4731832.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4731837.png)
![5-(4-isopropylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4731854.png)
![N-[3-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B4731862.png)
![methyl 2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B4731868.png)
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4731870.png)
![6-({[4-(4-ethylphenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4731871.png)
![N-(3,4-difluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4731877.png)


![5-(2-iodobenzoyl)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4731912.png)
![3-ethyl-5-{5-methoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4731922.png)
![N-(3-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4731932.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4731942.png)
